molecular formula C19H14N2O2S2 B5137907 N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

Cat. No.: B5137907
M. Wt: 366.5 g/mol
InChI Key: PFXTVFIEAPWEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide typically involves the reaction of 1,3-benzothiazole-2-ylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Reduced Derivatives: Formed through reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It is also being studied for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Medicine: In the medical field, the compound is being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, dyes, and other industrial products.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes and receptors, leading to the inhibition of their activity. This can result in the disruption of cellular processes, such as cell division and signal transduction, ultimately leading to the desired biological effects.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide

  • N-((2E)-1,3-benzothiazol-2(3H)-ylidene)-2-chloroacetamide

Uniqueness: N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide stands out due to its specific structural features, which contribute to its unique reactivity and biological activity. Unlike some similar compounds, it has shown promising results in preliminary studies, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-25(23,16-9-2-1-3-10-16)21-15-8-6-7-14(13-15)19-20-17-11-4-5-12-18(17)24-19/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXTVFIEAPWEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.